(2-Acetylpyrimidin-5-YL)boronic acid
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Overview
Description
(2-Acetylpyrimidin-5-YL)boronic acid is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetylpyrimidin-5-YL)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate under inert conditions .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and bases is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (2-Acetylpyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(2-Acetylpyrimidin-5-YL)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Acetylpyrimidin-5-YL)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The boronic acid group interacts with hydroxyl groups in biological molecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
- Phenylboronic acid
- 2-Pyridylboronic acid
- 4-Acetylphenylboronic acid
Comparison: (2-Acetylpyrimidin-5-YL)boronic acid is unique due to the presence of both an acetyl group and a pyrimidine ring, which imparts distinct reactivity compared to other boronic acids. For example, phenylboronic acid lacks the heterocyclic ring, while 2-pyridylboronic acid does not have the acetyl group. These structural differences influence their reactivity and applications .
Properties
Molecular Formula |
C6H7BN2O3 |
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Molecular Weight |
165.94 g/mol |
IUPAC Name |
(2-acetylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O3/c1-4(10)6-8-2-5(3-9-6)7(11)12/h2-3,11-12H,1H3 |
InChI Key |
HMHWEFQEGHWYFX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C(=O)C)(O)O |
Origin of Product |
United States |
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